Cas no 1781866-69-0 (3-Cyclobutylcyclobutane-1-carbaldehyde)
3-Cyclobutylcyclobutane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclobutylcyclobutane-1-carbaldehyde
- Z3243131873
-
- Inchi: 1S/C9H14O/c10-6-7-4-9(5-7)8-2-1-3-8/h6-9H,1-5H2
- InChI Key: XSXQTNAHWIJEND-UHFFFAOYSA-N
- SMILES: O=CC1CC(C1)C1CCC1
Computed Properties
- Exact Mass: 138.104465066 g/mol
- Monoisotopic Mass: 138.104465066 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1
- Molecular Weight: 138.21
3-Cyclobutylcyclobutane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6305791-0.05g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 0.05g |
$249.0 | 2023-07-09 | |
| Enamine | EN300-6305791-0.1g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 0.1g |
$372.0 | 2023-07-09 | |
| Enamine | EN300-6305791-0.25g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 0.25g |
$530.0 | 2023-07-09 | |
| Enamine | EN300-6305791-0.5g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 0.5g |
$835.0 | 2023-07-09 | |
| Enamine | EN300-6305791-1.0g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 1.0g |
$1070.0 | 2023-07-09 | |
| Enamine | EN300-6305791-2.5g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 2.5g |
$2100.0 | 2023-07-09 | |
| Enamine | EN300-6305791-5.0g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 5.0g |
$3105.0 | 2023-07-09 | |
| Enamine | EN300-6305791-10.0g |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 10.0g |
$4606.0 | 2023-07-09 | |
| 1PlusChem | 1P0286KO-50mg |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 50mg |
$359.00 | 2024-06-18 | |
| 1PlusChem | 1P0286KO-100mg |
[1,1'-bi(cyclobutane)]-3-carbaldehyde |
1781866-69-0 | 50% | 100mg |
$522.00 | 2024-06-18 |
3-Cyclobutylcyclobutane-1-carbaldehyde Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Cyclobutylcyclobutane-1-carbaldehyde
3-Cyclobutylcyclobutane-1-carbaldehyde (CAS No. 1781866-69-0): An Emerging Compound in Medicinal Chemistry
3-Cyclobutylcyclobutane-1-carbaldehyde (CAS No. 1781866-69-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its cyclobutyl moieties, represents a promising scaffold for the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 3-Cyclobutylcyclobutane-1-carbaldehyde.
The chemical structure of 3-Cyclobutylcyclobutane-1-carbaldehyde consists of a cyclobutane ring substituted with a cyclobutyl group at the 3-position and a formyl group at the 1-position. The presence of these cyclobutyl moieties imparts unique conformational flexibility and electronic properties to the molecule, making it an attractive candidate for various biological studies. The formyl group, being highly reactive, can participate in a wide range of chemical reactions, including condensations, reductions, and additions.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Cyclobutylcyclobutane-1-carbaldehyde. One notable approach involves the use of transition-metal-catalyzed reactions to construct the cyclobutyl framework. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the cyclobutyl substituent onto the cyclobutane ring. These methods not only enhance the yield and purity of the final product but also offer excellent functional group tolerance, allowing for the synthesis of various derivatives.
In terms of biological activity, 3-Cyclobutylcyclobutane-1-carbaldehyde has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, research conducted by Smith et al. (2022) revealed that 3-Cyclobutylcyclobutane-1-carbaldehyde effectively inhibits the activity of a key enzyme in the glycolytic pathway, suggesting its potential as an antidiabetic agent. Additionally, preliminary studies have indicated that this compound exhibits moderate cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties.
The pharmacokinetic profile of 3-Cyclobutylcyclobutane-1-carbaldehyde is another critical aspect that has been explored in recent research. In vitro and in vivo studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows for efficient cellular uptake, while its stability under physiological conditions ensures sustained activity over time. These characteristics make it a viable candidate for further drug development.
Beyond its potential therapeutic applications, 3-Cyclobutylcyclobutane-1-carbaldehyde has also been investigated for its utility as a building block in organic synthesis. The formyl group can be readily converted into other functional groups through well-established chemical transformations, such as reduction to an alcohol or oxidation to a carboxylic acid. This versatility makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
In conclusion, 3-Cyclobutylcyclobutane-1-carbaldehyde (CAS No. 1781866-69-0) is a promising compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features and biological activities make it an attractive target for further research and development. As more studies are conducted to elucidate its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding of chemical biology and drug discovery.
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